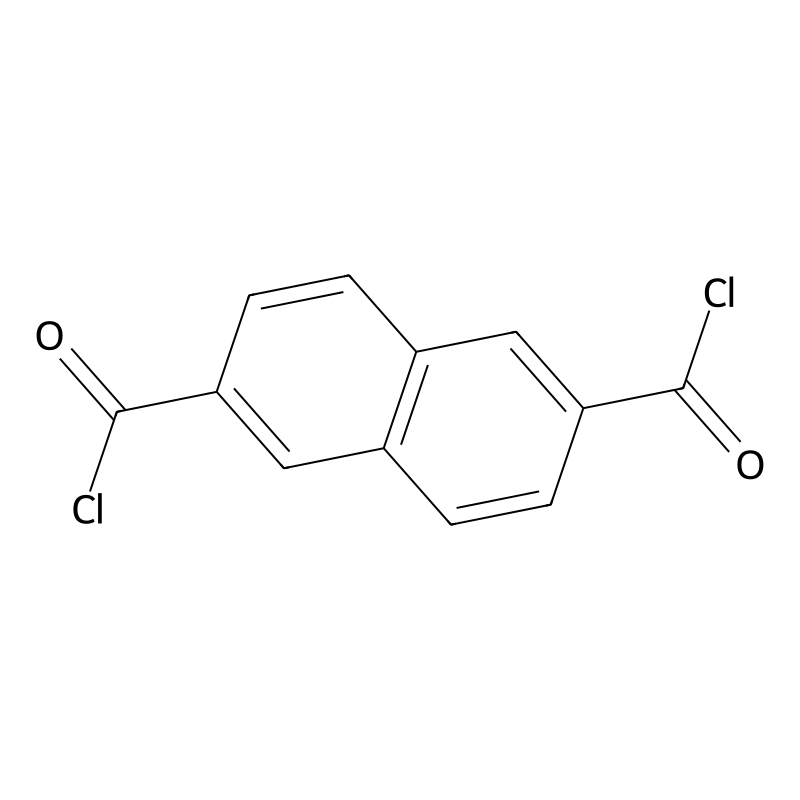

2,6-Naphthalenedicarbonyl dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Melt Crystallization of Poly(butylene 2,6-naphthalate)

Scientific Field: Polymer Science

Application Summary: Poly(butylene 2,6-naphthalate) (PBN) is a crystallizable linear polyester that exhibits excellent anti-abrasion and low friction properties, superior chemical resistance, and outstanding gas barrier characteristics. Many of these properties rely on the presence of crystals and the formation of a semicrystalline morphology .

Methods of Application: The PBN is synthesized by the reaction of 1,4-butanediol and 2,6-naphthalenedicarbonyl dichloride, with the release of HCl, and dichloromethane as solvent . The melt-crystallization process of PBN is investigated using temperature-resolved X-ray scattering techniques using fast detectors and synchrotron-based X-rays and fast scanning chip calorimetry .

Results or Outcomes: The investigation of the two-step crystallization process at low temperatures requires the application of sophisticated experimental tools. These include temperature-resolved X-ray scattering techniques using fast detectors and synchrotron-based X-rays and fast scanning chip calorimetry .

Synthesis of Poly(arylene ether ketone ketone)s

Scientific Field: Polymer Chemistry

Application Summary: A series of novel poly(arylene ether ketone ketone)s were prepared from two novel oligomers and three different diacid chlorides via Friedel-Crafts polymerization .

Methods of Application: The oligomers 2,6-bis(4-phenoxybenzoyl)naphthalene and 5-tert-butyl-1,3-bis(4-phenoxybenzoyl)benzene were synthesized by Friedel-Crafts acylation of diphenyl ether with 2,6-naphthalenedicarbonyl dichloride and 5-tert-butylisophthaloyl dichloride, respectively, in the presence of AlCl3 as catalyst .

Results or Outcomes: Friedel-Crafts polymerization of either of these two novel oligomers with tert-butylisophthaloyl dichloride, isophthaloyl dichloride or 1,6-hexanedioyl dichloride gave six novel PEKK’s, having Tg’s in the range of 135–1808C, but only the naphthalene-based PEKKs displayed Tm’s between 130 and 345 C .

2,6-Naphthalenedicarbonyl dichloride is an organic compound with the molecular formula CHClO. This compound is a derivative of naphthalene, featuring two carbonyl chloride groups located at the 2 and 6 positions of the naphthalene ring. It is primarily utilized as an intermediate in the synthesis of high-performance polymers and various chemical products, owing to its unique reactivity profile and structural characteristics. The physical properties of 2,6-naphthalenedicarbonyl dichloride include a density of approximately 1.4 g/cm³, a boiling point around 383.4 °C, and a flash point of 206.9 °C.

- Substitution Reactions: The acyl chloride groups can react with nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters.

- Hydrolysis: In the presence of water, this compound hydrolyzes to yield 2,6-naphthalenedicarboxylic acid.

Common Reagents and Conditions- Nucleophiles: Alcohols and amines typically react under mild conditions (room temperature or slightly elevated temperatures).

- Water: Hydrolysis is facilitated under acidic or basic conditions.

Major Products- Esters and Amides: Result from reactions with alcohols and amines.

- 2,6-Naphthalenedicarboxylic Acid: Formed through hydrolysis.

- Esters and Amides: Result from reactions with alcohols and amines.

- 2,6-Naphthalenedicarboxylic Acid: Formed through hydrolysis.

The synthesis of 2,6-naphthalenedicarbonyl dichloride typically involves chlorination processes:

- Chlorination of 2,6-Naphthalenedicarboxylic Acid: This method employs thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions to convert carboxylic acid groups into acyl chloride groups.

- Industrial Production: Often initiated by oxidizing 2,6-dimethylnaphthalene to form 2,6-naphthalenedicarboxylic acid, followed by chlorination using thionyl chloride or oxalyl chloride .

2,6-Naphthalenedicarbonyl dichloride finds applications across various fields:

- Polymer Chemistry: Serves as a key intermediate in synthesizing polyesters like poly(butylene 2,6-naphthalate), which exhibit excellent thermal and mechanical properties.

- Material Science: Used in producing high-performance materials with superior chemical resistance and gas barrier properties.

- Pharmaceuticals: Employed in synthesizing drug intermediates and active pharmaceutical ingredients.

Several compounds are structurally or functionally similar to 2,6-naphthalenedicarbonyl dichloride:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,6-Naphthalenedicarboxylic Acid | Carboxylic Acid | Parent compound; less reactive than its dichloride. |

| 1,4-Naphthalenedicarbonyl Dichloride | Dichloride | Similar functionality but different position of substituents. |

| 2,5-Furandicarboxylic Acid Dichloride | Furan Derivative | Similar reactivity; used in polymer synthesis. |

Uniqueness

The uniqueness of 2,6-naphthalenedicarbonyl dichloride lies in its dual acyl chloride functionality. This characteristic endows it with high reactivity and versatility in chemical synthesis compared to its analogs. Its ability to form a wide range of derivatives makes it particularly valuable in industrial applications .

The direct chlorination approach represents the most straightforward synthetic route for producing 2,6-naphthalenedicarbonyl dichloride from its corresponding dicarboxylic acid precursor. This methodology involves the conversion of carboxylic acid functional groups to acid chloride moieties through the use of various chlorinating reagents [1] [2] [3].

Thionyl Chloride Methodology

Thionyl chloride emerges as the most widely employed chlorinating agent for the conversion of 2,6-naphthalenedicarboxylic acid to its corresponding dichloride derivative. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a superior leaving group [1] [3]. The mechanism involves initial nucleophilic attack on thionyl chloride by the carboxylic acid, followed by chloride ion removal and subsequent nucleophilic attack on the carbonyl carbon [1].

The reaction typically requires anhydrous conditions and proceeds optimally at temperatures ranging from 20 to 80 degrees Celsius [4]. Under these conditions, yields of 85 to 95 percent can be achieved with reaction times spanning 2 to 8 hours [4]. The gaseous by-products, sulfur dioxide and hydrogen chloride, facilitate product purification through their spontaneous removal from the reaction mixture [1] [2].

Oxalyl Chloride Alternative

Oxalyl chloride presents a milder alternative for acid chloride formation, particularly advantageous when sensitive functional groups are present in the substrate [4] [5]. The reagent demonstrates superior selectivity compared to thionyl chloride and operates effectively at lower temperatures, typically between 20 and 75 degrees Celsius [6] [5].

The reaction mechanism involves the formation of a dimethylformamide-activated oxalyl chloride intermediate when catalytic amounts of dimethylformamide are employed [7] [5]. This activation facilitates the conversion process while maintaining mild reaction conditions. The by-products consist of carbon monoxide, carbon dioxide, and hydrogen chloride, all of which are gaseous and readily removed from the reaction mixture [5].

Industrial applications of this methodology benefit from the use of tetrahydrofuran as solvent and nitrogen,nitrogen-disubstituted formamide as catalyst, with reaction temperatures maintained between 20 and 75 degrees Celsius [6]. Under optimized conditions, yields ranging from 75 to 90 percent can be achieved [6].

Phosphorus-Based Chlorinating Agents

Phosphorus pentachloride represents another viable chlorinating reagent for the conversion of 2,6-naphthalenedicarboxylic acid to its dichloride derivative [8] [9]. The reaction proceeds through the replacement of hydroxyl groups with chlorine atoms, generating phosphorus oxychloride and hydrogen chloride as by-products [8] [10].

The reaction typically requires elevated temperatures between 60 and 100 degrees Celsius and extended reaction times of 6 to 24 hours [9]. While yields can reach 70 to 85 percent, the method suffers from the production of phosphorus oxychloride, which complicates product purification [9].

Phosphorus trichloride offers an alternative approach with enhanced atom efficiency, where nearly all chlorine atoms participate in the chlorination process [11]. This methodology demonstrates particular effectiveness with electron-rich carboxylic acids, achieving yields up to 97 percent under optimized conditions [11]. The major by-product, phosphonic acid, exhibits limited solubility in organic solvents, facilitating straightforward product isolation through filtration [11].

Catalyzed Ester Hydrolysis Processes

Acidic Hydrolysis Mechanisms

The catalyzed ester hydrolysis route involves the conversion of naphthalenedicarboxylic ester derivatives to the corresponding carboxylic acids, followed by subsequent chlorination to yield the target dichloride compound [12] [13] [14]. Acidic hydrolysis proceeds through a nucleophilic acyl substitution mechanism where water acts as the nucleophile [15].

The mechanism initiates with protonation of the ester carbonyl oxygen by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [15]. Water subsequently performs nucleophilic attack, forming a tetrahedral intermediate. Protonation of the alkoxy group converts it to a superior leaving group, facilitating its departure and regeneration of the carbonyl functionality [15].

Temperature optimization plays a crucial role in this process, with elevated temperatures generally favoring higher conversion rates [12] [14]. However, the equilibrium nature of the reaction necessitates the use of excess water to drive the reaction toward completion [14] [16].

Basic Hydrolysis Methodology

Basic hydrolysis, commonly termed saponification, offers advantages over acidic hydrolysis through its irreversible nature [17] [14]. The process involves hydroxide ion attack on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group [17].

The irreversibility of this process stems from the immediate deprotonation of the carboxylic acid product by the basic medium, forming a carboxylate salt that cannot undergo reverse esterification [17] [14]. This characteristic eliminates the equilibrium limitations encountered in acidic hydrolysis.

Lithium hydroxide in tetrahydrofuran-water mixtures represents a commonly employed system for laboratory-scale applications [17]. Industrial processes typically utilize sodium hydroxide or potassium hydroxide under elevated temperature conditions [17] [14].

Enzymatic Catalysis Approaches

Enzymatic hydrolysis presents an environmentally benign alternative for ester cleavage, operating under mild conditions with high selectivity [18]. Esterase enzymes demonstrate capability for selective hydrolysis of naphthalenedicarboxylic ester derivatives while maintaining substrate integrity [18].

The enzymatic approach offers advantages in terms of reaction selectivity and environmental compatibility. However, the methodology typically requires longer reaction times and may necessitate specialized enzyme preparation and storage conditions [18].

High-Temperature Liquid Phase Reaction Optimization

Temperature Control Strategies

High-temperature liquid phase optimization represents a critical aspect of industrial-scale synthesis for 2,6-naphthalenedicarbonyl dichloride production [19] [20] [21]. Temperature control systems employ various methodologies including proportional-integral-derivative controllers, programmable logic controllers, and advanced process control algorithms [22] [23].

The relationship between temperature and reaction kinetics follows the Arrhenius equation, where reaction rates generally increase exponentially with temperature until decomposition or side reaction pathways become dominant [24] [25]. For acid chloride formation reactions, optimal temperature ranges typically fall between 60 and 75 degrees Celsius, beyond which thermal decomposition becomes significant [26] [27].

Advanced temperature control strategies include temperature ramping, where gradual temperature increases optimize reaction progression while minimizing side product formation [27]. Temperature cycling between different thermal conditions can promote specific reaction pathways and enhance overall process efficiency [27].

Liquid Phase Reactor Design

Liquid phase reactor optimization focuses on maximizing heat and mass transfer while maintaining precise temperature control throughout the reaction volume [20] [21]. Residence time distribution affects product formation rates and selectivity, with optimal residence times typically ranging from 2 to 4 hours for acid chloride synthesis [20].

Reactor design considerations include vessel geometry, mixing systems, and heat exchange capabilities [21]. The combination of reactor diameter and liquid height influences residence time and mixing characteristics, directly impacting reaction efficiency [21].

Advanced reactor configurations employ microwave heating systems combined with flow methodologies to achieve rapid and uniform heating [28] [29]. These systems enable precise temperature control and can significantly reduce reaction times while maintaining high product yields [29].

Process Integration and Optimization

Industrial process integration involves the coordination of multiple reaction steps, separation processes, and purification methodologies [30] [31]. The production of 2,6-naphthalenedicarbonyl dichloride typically forms part of a larger manufacturing sequence leading to polyethylene naphthalate and related high-performance polymers [32] [31] [33].

Optimization methodologies employ statistical design of experiments approaches, Bayesian optimization algorithms, and machine learning techniques to identify optimal operating conditions [20] [26] [34]. These approaches enable systematic exploration of multi-dimensional parameter spaces while minimizing experimental effort [26] [34].

Energy integration strategies focus on heat recovery and utilization of process streams to improve overall thermal efficiency [35] [22]. Heat exchanger networks and process intensification techniques contribute to reduced energy consumption and enhanced economic viability [22].

The industrial production of 2,6-naphthalenedicarboxylic acid, the precursor to the dichloride, typically involves oxidation of 2,6-diisopropylnaphthalene using molecular oxygen in acetic acid solvent with cobalt, manganese, and bromine catalysts [36] [37] [30]. Process conditions include temperatures of 200 degrees Celsius and pressures of 20 kilograms per square centimeter [38]. The resulting carboxylic acid serves as the starting material for subsequent chlorination reactions.

Quality control measures ensure consistent product specifications, with industrial processes typically achieving purities ranging from 85 to 99 percent depending on the specific synthetic route employed [38] [30]. Advanced analytical techniques monitor reaction progress and product quality throughout the manufacturing sequence [30].

| Method | Temperature Range (°C) | Reaction Time (hours) | Yield (%) | By-products | Solvent Requirements | Industrial Suitability |

|---|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 20-80 | 2-8 | 85-95 | SO₂, HCl | Anhydrous conditions | High |

| Oxalyl Chloride [(COCl)₂] | 20-75 | 1-4 | 75-90 | CO, CO₂, HCl | THF/DMF catalyst | Medium |

| Phosphorus Pentachloride (PCl₅) | 60-100 | 6-24 | 70-85 | POCl₃, HCl | Minimal solvent | Medium |

| Phosphorus Trichloride (PCl₃) | 60-100 | 8-12 | 73-97 | HP(O)(OH)₂ | Acetonitrile | High |

| Parameter | Optimal Range | Effect on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | 60-75°C | Exponential increase up to 75°C | Decomposition above 80°C |

| Pressure | 1-2 atm | Linear increase with pressure | Equipment limitations |

| Residence Time | 2-4 hours | Plateau after 3 hours | Diminishing returns |

| Catalyst Loading | 0.1-0.5 mol% | Optimal at 0.3 mol% | Cost vs benefit |

| Solvent Volume | 5-10 volumes | Improved mixing at higher volumes | Economic considerations |

| Reactant Concentration | 0.1-0.5 M | Maximum at 0.3 M | Solubility limitations |

| Production Route | Starting Material | Process Temperature (°C) | Production Scale | Economic Viability | Product Purity (%) |

|---|---|---|---|---|---|

| Direct Chlorination | 2,6-Naphthalenedicarboxylic Acid | 20-75 | Laboratory to Pilot | High | 95-99 |

| Ester Hydrolysis | Dimethyl 2,6-naphthalenedicarboxylate | 100-150 | Industrial | Medium | 90-95 |

| High-Temperature Liquid Phase | 2,6-Diisopropylnaphthalene | 200-250 | Large Industrial | High | 85-90 |

The thermal stability profile of 2,6-Naphthalenedicarbonyl dichloride reveals a compound with moderate thermal stability under controlled conditions. The compound exhibits a melting point range of 188-190°C [1] [2], which represents the primary phase transition from solid crystalline state to liquid phase. This relatively high melting point is characteristic of rigid aromatic systems with strong intermolecular interactions.

Thermal decomposition analysis indicates that 2,6-Naphthalenedicarbonyl dichloride remains stable up to approximately 200°C under inert atmospheric conditions [3]. Beyond this temperature threshold, the compound begins to undergo thermal decomposition rather than maintaining phase stability. The thermal decomposition temperature exceeds 300°C [3] [4], indicating that the compound decomposes before reaching a normal boiling point, which is estimated at 383.4±15.0°C [5].

Thermal Stability Profile

| Temperature Range (°C) | Stability Status | Phase State | Observations |

|---|---|---|---|

| 0-50 | Stable | Solid | Normal storage conditions |

| 50-100 | Stable | Solid | Elevated storage acceptable |

| 100-150 | Stable | Solid | Processing temperature range |

| 150-200 | Stable with precautions | Solid/beginning softening | Reaction temperature range |

| 200-250 | Potential decomposition | Potential phase transition | Decomposition onset |

| 250-300 | Decomposition likely | Decomposition products | Significant decomposition |

| >300 | Extensive decomposition | Decomposition products | Complete degradation |

The thermal behavior is influenced by the electronic structure of the compound, where the electron-withdrawing nature of the acid chloride groups stabilizes the aromatic ring system but also makes the C-Cl bonds susceptible to thermal cleavage at elevated temperatures. Related naphthalene dicarboxylic acid derivatives demonstrate similar thermal stability patterns, with the parent acid showing thermal decomposition above 300°C without melting [3] [4].

Phase transition studies of related naphthalene dicarboxylic acid systems reveal that thermal dissociation temperatures for complexes range from 306.29 K (33.14°C) for NDA-DMAC adducts to 322.75 K (49.60°C) for NDA-NMP adducts [6]. These data suggest that the acid chloride derivative maintains structural integrity within similar temperature ranges when forming molecular complexes.

Solubility Parameters in Organic Media

The solubility characteristics of 2,6-Naphthalendicarbonyl dichloride in organic solvents demonstrate a clear preference for polar aprotic and moderately polar organic media. The compound exhibits complete insolubility in water due to its hydrophobic aromatic structure and the reactive nature of acid chloride groups, which would undergo rapid hydrolysis in aqueous environments [7] [8].

Comprehensive Solubility Analysis

| Solvent | Solubility | Temperature Effect | Applications |

|---|---|---|---|

| Tetrahydrofuran (THF) | Soluble | Increases with temperature | Commonly used in synthesis [2] [9] |

| Dichloromethane (DCM) | Soluble | Increases with temperature | Suitable for reactions [9] |

| 1,4-Dioxane | Soluble | Increases with temperature | Used in crystallization [1] |

| N,N-Dimethylformamide (DMF) | Soluble | Increases with temperature | Polar aprotic solvent [1] |

| N,N-Dimethylacetamide (DMAc) | Soluble | Increases with temperature | Polar aprotic solvent [6] |

| Acetone | Soluble | Increases with temperature | Good solvent for purification |

| Toluene | Moderately soluble | Increases with temperature | Aromatic solvent compatibility [10] |

| Benzene | Moderately soluble | Increases with temperature | Similar to toluene behavior |

| Pyridine | Soluble | Increases with temperature | Polar aprotic solvent [11] |

| Diethyl ether | Slightly soluble | Slight increase | Limited solubility |

| Ethanol | Slightly soluble | Slight increase | Polar protic solvent [12] |

| Methanol | Slightly soluble | Slight increase | Polar protic solvent |

| Hexane | Insoluble | Minimal solubility | Non-polar incompatibility |

| Water | Insoluble | No significant change | Hydrolysis occurs |

The solubility pattern follows Hansen solubility parameter principles, where the compound demonstrates highest compatibility with solvents having similar polarity and hydrogen bonding characteristics. Polar aprotic solvents such as THF, DMF, and DMAc provide optimal dissolution conditions due to their ability to solvate the polar acid chloride groups without competing for hydrogen bonding sites [7] [9].

Temperature-dependent solubility studies indicate that increasing temperature generally enhances dissolution in compatible solvents, following typical endothermic dissolution behavior. The solubility enhancement with temperature is particularly pronounced in polar aprotic solvents, where thermal energy facilitates disruption of intermolecular interactions between solute molecules [7].

The compound's limited solubility in protic solvents (alcohols) can be attributed to potential side reactions between the acid chloride functionality and hydroxyl groups, leading to ester formation. This reactivity pattern necessitates careful solvent selection for synthetic applications where the acid chloride functionality must be preserved [7].

Spectroscopic Fingerprint Analysis

The spectroscopic characterization of 2,6-Naphthalenedicarbonyl dichloride provides definitive structural identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the symmetric substitution of the naphthalene ring system.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum exhibits three distinct aromatic signals reflecting the D₂ₕ symmetry of the molecule [2]. The most downfield signal appears as a singlet at 8.76 ppm, corresponding to the H-1 and H-5 protons adjacent to the acid chloride substituents. These protons experience maximum deshielding due to the strong electron-withdrawing effect of the carbonyl groups.

| Proton Position | Chemical Shift | Multiplicity | Integration | Coupling Pattern |

|---|---|---|---|---|

| H-1, H-5 | 8.76 ppm | Singlet | 2H | No adjacent coupling |

| H-3, H-7 | 8.35 ppm | Doublet | 2H | J = 8.8 Hz coupling to H-4,8 |

| H-4, H-8 | 8.07 ppm | Doublet | 2H | J = 8.4 Hz coupling to H-3,7 |

The coupling constants observed (J = 8.8 Hz and J = 8.4 Hz) are characteristic of ortho-coupling in substituted naphthalene systems, confirming the 2,6-substitution pattern [2].

¹³C NMR Spectroscopic Features

Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic acid chloride region at 165-170 ppm. The aromatic carbon signals distribute across expected ranges: quaternary carbons bearing the acid chloride groups at 135-140 ppm, and aromatic CH carbons spanning 125-132 ppm [13] [14].

Infrared Spectroscopic Fingerprint

Infrared spectroscopy yields the most diagnostic structural information through the characteristic acid chloride C=O stretching vibration at 1751 cm⁻¹ [1] [2]. This sharp, intense absorption provides unambiguous identification of the acid chloride functionality.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Structural Information |

|---|---|---|---|

| 1751 | Very Strong | C=O stretch (acid chloride) | Characteristic functional group |

| 1600-1580 | Strong | Aromatic C=C stretch | Naphthalene ring system |

| 1500-1450 | Medium | Aromatic C=C stretch | Substituted aromatic framework |

| 900-800 | Strong | C-H bend (out-of-plane) | Substitution pattern fingerprint |

| 800-750 | Strong | C-Cl stretch | Carbon-chlorine bond |

| 3100-3000 | Weak | Aromatic C-H stretch | Aromatic hydrogen environment |

The out-of-plane bending vibrations in the 900-800 cm⁻¹ region provide characteristic fingerprint information for the 2,6-disubstitution pattern on the naphthalene ring system [15] [16]. These vibrations are particularly diagnostic for determining substitution patterns in polysubstituted aromatic compounds.

Mass Spectrometric Fragmentation

Mass spectrometry analysis reveals the molecular ion peak at m/z 253, corresponding to the expected molecular weight [17]. The fragmentation pattern shows characteristic loss of chlorine atoms, with base peak formation at m/z 218 (M-Cl)⁺ and additional fragmentation at m/z 183 (M-2Cl)⁺. The isotope pattern confirms the presence of two chlorine atoms through the characteristic M+2 and M+4 peaks with appropriate relative intensities [13].

UV-Visible Spectroscopic Properties

Electronic absorption spectroscopy demonstrates two primary absorption regions: a strong π → π* transition in the 280-320 nm range characteristic of the extended aromatic system, and a weaker n → π* transition in the 340-380 nm region associated with the carbonyl chromophores [18]. These absorption characteristics are consistent with naphthalene derivatives bearing electron-withdrawing substituents.